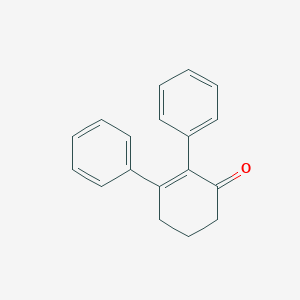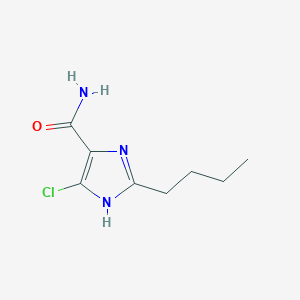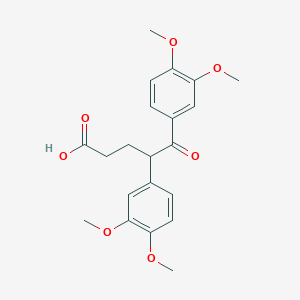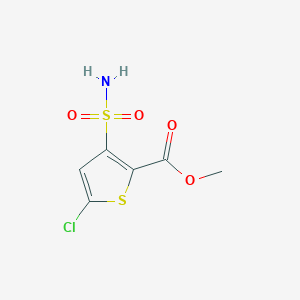
Methyl 3-(aminosulfonyl)-5-chlorothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(aminosulfonyl)-5-chlorothiophene-2-carboxylate (MCTC) is an organic compound with a wide range of applications in scientific research. Its unique chemical structure makes it a versatile compound for use in in vivo and in vitro experiments, and it has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-(aminosulfonyl)-5-chlorothiophene-2-carboxylate has been utilized in various synthetic processes. For instance, Stephens et al. (1999) describe its use in the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which represents a route to 4-arylsulfonyl-3-carboxamidothiophenes (Stephens, Price, & Sowell, 1999). Similarly, Clarke et al. (1998) employed this compound in the synthesis of isothiazoles from primary enamines, highlighting its versatility in creating complex chemical structures (Clarke, Emayan, & Rees, 1998).
Toxicological Studies
In the realm of toxicology, Lepailleur et al. (2014) conducted an assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, utilizing in vitro and in silico methodologies. Their research is crucial in understanding the safety profile of these compounds (Lepailleur et al., 2014).
Crystallography and Structural Analysis
The crystal structure of related thiophene carboxylates has been studied to understand their molecular configuration. Vasu et al. (2004) explored the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, providing insights into the structural properties of similar compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).
Applications in Herbicide Research
In agricultural science, Brown et al. (1990) investigated the basis for soybean tolerance to thifensulfuron methyl, a compound structurally related to methyl 3-(aminosulfonyl)-5-chlorothiophene-2-carboxylate. Their research contributes to understanding the selective action of certain herbicides (Brown, Wittenbach, Forney, & Strachan, 1990).
Propriétés
IUPAC Name |
methyl 5-chloro-3-sulfamoylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKKVMGNGVNLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminosulfonyl)-5-chlorothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[6-[(2-methoxyphenyl)methylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B346670.png)
![{[(4E)-4-[(2,6-dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]non-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B346671.png)
![[6-Chloro-5-(4-methoxy-benzyl)-2-methylsulfanyl-pyrimidin-4-yl]-diethyl-amine](/img/structure/B346675.png)

![N,N-dimethyl-4-[4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)-2-pyrimidinyl]aniline](/img/structure/B346679.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B346682.png)
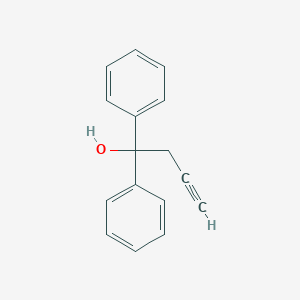
![5-[1-(4-Methoxyphenyl)ethylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B346684.png)
![3-Amino-2'-oxo-5,6,7,8-tetrahydrospiro[1H-2-benzopyran-1,3'-indoline]-4-carbonitrile](/img/structure/B346688.png)
